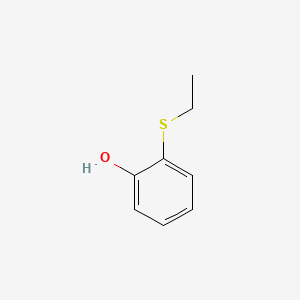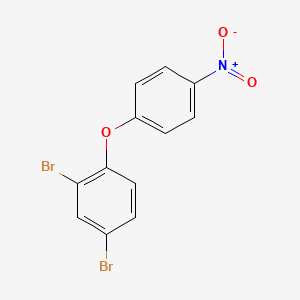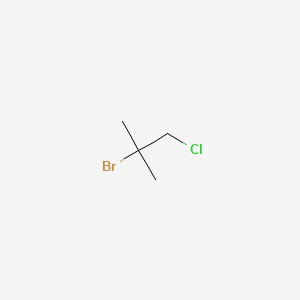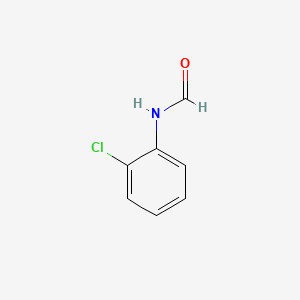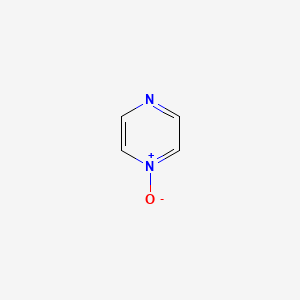![molecular formula C9H14O2 B1595162 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one CAS No. 5122-77-0](/img/structure/B1595162.png)
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one
Overview
Description
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 g/mol .
Synthesis Analysis
The synthesis of 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one involves a multi-step reaction with two steps . The first step involves the use of sulfuric acid (H2SO4), pyridine (Py), and acetic anhydride (Ac2O), followed by boron trifluoride etherate (BF3-Et2O). The second step involves heating pyridine hydrochloride (Py*HCl) at 200-210°C .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one can be represented by the InChI string: InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)6-7(8)10/h11H,2-6H2,1H3 . The compound has a topological polar surface area of 37.3 Ų and contains 11 heavy atoms .Physical And Chemical Properties Analysis
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one has a molecular weight of 154.21 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 0, indicating its rigidity . The exact mass and monoisotopic mass of the compound are both 154.099379685 g/mol .Scientific Research Applications
Spectroscopic Characterization
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one and its derivatives have been characterized using spectroscopic techniques. For instance, Leonelli et al. (2007) investigated the spectroscopic properties of hydroxybicyclo[2.2.2]octan-2-one ethylene acetals and ethylene dithioacetals, contributing to a better understanding of their structural characteristics (Leonelli et al., 2007).
Synthetic Chemistry
Yates and Langford (1981) explored the synthesis and rearrangements of bicyclo[2.2.2]octan-2-ones, highlighting the complexity and versatility of these compounds in chemical reactions (Yates & Langford, 1981).
Electrophilic Fluorinating Agents
Compounds similar to 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one have been used as electrophilic fluorinating agents. Poss and Shia (1999) discussed the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in fluorinating various organic compounds (Poss & Shia, 1999).
Biotransformations
In biocatalysis, Mori and Nagano (1990) demonstrated the use of baker's yeast in the asymmetric reduction of bicyclo[2.2.2]octane-2,6-diones to produce hydroxybicyclo[2.2.2]octan-2-one compounds (Mori & Nagano, 1990).
Photochemical Reactions
Cargill et al. (2003) explored the photocyclization of enones to alkenes, using derivatives of bicyclo[2.2.2]octan-2-one, showing their potential in photochemical applications (Cargill et al., 2003).
Organic Syntheses
Research in organic synthesis has also involved the use of bicyclo[2.2.2]octan-2-ones. For example, Mezhnev and Geivandov (2011) discussed the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol, indicating the role of these compounds in synthesizing complex organic molecules (Mezhnev & Geivandov, 2011).
Asymmetric Synthesis
Tzvetkov et al. (2006) presented a synthetic route for forming optically active derivatives of 6-hydroxybicyclo[2.2.2]octan-2-one, highlighting its importance in creating bioactive compounds and natural products (Tzvetkov et al., 2006).
properties
IUPAC Name |
4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)6-7(8)10/h11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVOELWTDCTKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306542 | |
| Record name | 4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one | |
CAS RN |
5122-77-0 | |
| Record name | NSC177419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



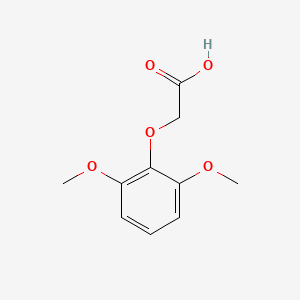
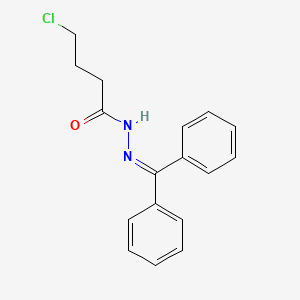
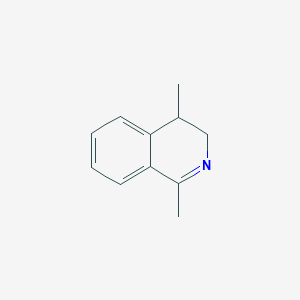
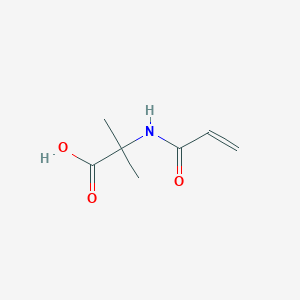
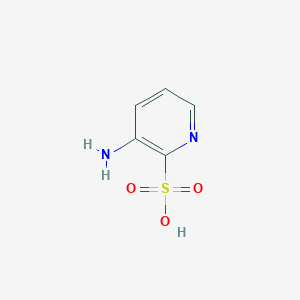
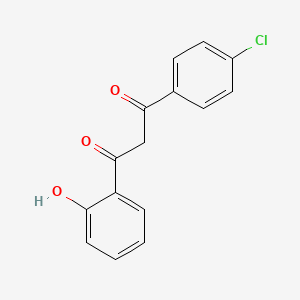
![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)
